5-bromo-7-fluoro-3-iodo-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
1352398-23-2 |
|---|---|
Molecular Formula |
C7H3BrFIN2 |
Molecular Weight |
340.92 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) |
InChI Key |
ADRYMWXNNJMMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)Br |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations and Molecular Design Principles for 5 Bromo 7 Fluoro 3 Iodo 1h Indazole Analogues
Elucidating the Influence of Halogen Substituents on Pharmacological Profiles
The bromine atom at the C5 position of the indazole ring is a common feature in many biologically active derivatives. While specific structure-activity relationship (SAR) data for 5-bromo-7-fluoro-3-iodo-1H-indazole is not extensively detailed in the public domain, the impact of a C5-bromo substituent can be inferred from studies on related indazole analogues. For instance, the synthesis of 3-vinylindazoles with inhibitory potency against tropomyosin receptor kinases (Trk) has utilized 5-bromoindazole as a precursor. chim.it Similarly, 5-bromo-3-iodoindazole has been prepared using N-iodosuccinimide (NIS) under basic conditions. chim.it The presence of bromine at this position can influence the molecule's lipophilicity and its ability to form halogen bonds, which can be critical for target engagement.
The fluorine atom at the C7 position introduces unique properties that can significantly enhance ligand-target interactions. Fluorine, being the most electronegative element, can have a profound effect on the physicochemical and conformational properties of a molecule. nih.gov Its introduction into a ligand is a recognized strategy to strengthen protein-ligand interactions. nih.gov Specifically, the carbon-fluorine bond can participate in orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups (C–F···C=O). nih.gov This type of interaction, while not a classical hydrogen bond, can contribute significantly to binding affinity. nih.govnih.gov
Studies on fluorinated ligands have shown that the strategic placement of fluorine can lead to a notable increase in potency. nih.gov For example, the substitution of hydrogen with fluorine in some inhibitors has resulted in a five-fold increase in potency, with crystallographic data revealing close contact between the fluorine atom and a backbone carbonyl moiety. nih.gov In the context of this compound, the C7-fluoro substituent is well-positioned to engage in such interactions, potentially improving the binding affinity and selectivity for its biological target. The electron-withdrawing nature of fluorine can also influence the acidity of the N-H proton of the indazole ring, which can be a critical factor in its binding mechanism. nih.gov
The iodine atom at the C3 position of the indazole ring is of particular importance for both its reactivity and its potential to form strong halogen bonds. The C3 position of the indazole nucleus is a frequent site for functionalization in the development of biologically active compounds. chim.it Iodination at this position creates a versatile synthetic handle, allowing for a variety of subsequent cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further structural diversity. chim.itnih.gov This is a key strategy in the synthesis of many kinase inhibitors and other therapeutic agents. chim.it
Correlating Substituent Effects with Biological Response in Indazole Derivatives
The biological activity of indazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Systematic modifications and the exploration of substituent diversity are cornerstone strategies in medicinal chemistry to establish clear structure-activity relationships (SAR) and to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
The indazole scaffold offers multiple positions for chemical modification, and systematic alterations at these sites have been instrumental in the development of potent and selective inhibitors for various biological targets. nih.gov SAR studies often focus on modifications at the C3, C4, C5, C6, and N1 positions of the indazole ring. nih.gov
For instance, in the development of inhibitors for the enzyme enhancer of zeste homologue 2/1 (EZH2/1), SAR studies revealed that the indazole ring was superior to other heterocyclic cores. nih.gov Furthermore, analysis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has shown that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov The synthesis of a series of 3-substituted 1H-indazoles as IDO1 inhibitors demonstrated that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were critical for potent in vitro activity. nih.gov
The following table provides examples of how modifications at different positions on the indazole ring can impact biological activity:
| Position of Modification | Example of Modification | Impact on Biological Activity | Reference |
| C3 | Substituted carbohydrazide | Crucial for IDO1 inhibitory activity | nih.gov |
| C4 and C6 | Substituent groups | Important for IDO1 inhibition | nih.gov |
| C6 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | Promising FGFR1 inhibitor | nih.gov |
| N1 | Various substituents | Stronger effect on EZH1 potency than EZH2 | nih.gov |
The nitrogen atoms of the indazole ring, particularly the N1 position, provide a key vector for introducing a wide range of substituents, which can significantly influence the compound's pharmacological profile. The nature of the N-substituent can affect the molecule's solubility, cell permeability, and binding orientation within the target protein.
In the context of EZH2/1 inhibitors, it was found that various substituents at the N1 position of the indazole ring had a more pronounced effect on EZH1 potency compared to EZH2 potency, suggesting a role in determining selectivity. nih.gov The synthesis of N-difluoromethylindazoles has also been explored, yielding isomeric products at the N1 and N2 positions with potential for further functionalization. researchgate.net
The exploration of N-substituents is a common strategy in lead optimization. For example, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, further structural optimization, including modifications that led to an N-ethylpiperazine group, identified a highly potent inhibitor. nih.gov This highlights the importance of exploring N-substituent diversity to enhance both enzymatic inhibition and cellular activity. nih.gov The synthesis of 1H-indazole derivatives often leads to a mixture of N1- and N2-alkylated products, and the reaction conditions can be tuned to favor one isomer over the other, further expanding the chemical space for SAR exploration. researchgate.net
Rational Design Strategies for Novel Indazole-Based Chemical Probes and Leads
The discovery and optimization of bioactive molecules based on the this compound scaffold are profoundly influenced by rational design strategies. These approaches leverage an understanding of the target's structure and the ligand's binding mode to guide the synthesis of more potent and selective compounds. Key strategies employed in the design of novel indazole-based chemical probes and leads include fragment-based and de novo design, as well as scaffold hopping and bioisosteric replacement.
Fragment-Based and De Novo Design Approaches in Indazole Chemistry
Fragment-based drug discovery (FBDD) and de novo design represent powerful computational and experimental strategies for identifying novel lead compounds. These methods have been successfully applied to the indazole chemical class to generate potent inhibitors for various biological targets.
Fragment-Based Lead Discovery (FBLD) commences with the screening of a library of low-molecular-weight fragments (typically <300 Da) to identify those that bind to the target protein, albeit with low affinity. These "hits" are then optimized and grown or linked together to produce a higher-affinity lead compound. In the context of indazole chemistry, FBLD has proven effective. For instance, a fragment-based approach was utilized to discover novel indazole-based inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov An initial indazole fragment hit was identified through a high-concentration biochemical screen and subsequently optimized using an in-house expanded library of fragments, leading to a potent inhibitor. nih.gov Docking studies and X-ray crystallography are often employed to visualize the binding mode of these fragments and guide their optimization. nih.gov
Similarly, fragment-based approaches have been instrumental in developing inhibitors for other kinases. For example, 6-azaindazoles were identified as desirable cores with picomolar biochemical potency against all three Pim kinases through a fragment-based optimization strategy. nih.gov This approach has also been applied to the discovery of indazole-based inhibitors for Aurora kinases and phosphoinositide-dependent kinase-1 (PDK1). nih.gov
De novo design , on the other hand, involves the computational construction of novel molecular structures that are predicted to bind to a target's active site. This process can be initiated with a "seed" fragment or built entirely from scratch within the defined binding pocket. Fragment-led de novo design was successfully used to discover a novel series of 1H-indazole-based derivatives as inhibitors of Fibroblast growth factor receptors (FGFRs) kinases. nih.gov This strategy led to the identification of compounds that inhibited FGFR1-3 with excellent ligand efficiencies. nih.gov The process often involves iterative cycles of computational design, chemical synthesis, and biological evaluation to refine the generated molecules into potent leads. polytechnique.fr
The synergy between fragment-based screening and de novo design allows for the exploration of novel chemical space around the indazole core, leading to the identification of highly optimized and potent chemical probes and lead compounds.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for navigating chemical space, improving compound properties, and generating novel intellectual property. nih.govresearchgate.net These techniques are particularly relevant for optimizing analogues of this compound.
Scaffold hopping involves the replacement of a central molecular core (the scaffold) with a different one while maintaining the original's biological activity. nih.govresearchgate.net This strategy is employed to discover new chemotypes with improved properties such as potency, selectivity, synthetic accessibility, or pharmacokinetic profiles. nih.gov A notable example in indazole chemistry is the scaffold hop from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org While indole-2-carboxylic acids were known as selective MCL-1 inhibitors, replacing the indole with an indazole scaffold led to compounds with potent dual inhibitory activity. nih.gov This highlights the potential of the indazole scaffold to mimic the binding interactions of other privileged heterocyclic systems. The benzimidazole (B57391) and indazole scaffolds are considered excellent alternatives to the indole core, preserving the essential spatial relationship of key binding groups. nih.gov
Bioisosteric replacement is a more focused strategy that involves substituting a functional group or an entire substituent with another that has similar physical or chemical properties, resulting in similar biological activity. nih.govresearchgate.net This technique is often used to fine-tune the properties of a lead compound. For analogues of this compound, bioisosteric replacements could be envisioned for the bromine, fluorine, and iodine atoms to modulate potency, selectivity, and metabolic stability. For example, replacing the bromine at the 5-position with other halogens or small lipophilic groups could alter the compound's interaction with the target protein. Similarly, the iodine at the 3-position, a key point for derivatization, could be replaced with other groups to explore different binding interactions or to serve as a handle for attaching different side chains.
These rational design strategies, from fragment-based and de novo methods to scaffold hopping and bioisosteric replacement, provide a powerful toolkit for the medicinal chemist to systematically explore the chemical space around the this compound scaffold. By applying these principles, novel analogues with enhanced therapeutic potential can be designed and synthesized.
In Vitro Pharmacological Profiling and Mechanistic Elucidation of 5 Bromo 7 Fluoro 3 Iodo 1h Indazole Derivatives
Enzyme Inhibition Studies and Target Identification
Derivatives of the indazole core have been extensively studied as inhibitors of various enzyme families, playing crucial roles in cellular signaling, proliferation, and metabolism.
Indazole derivatives are well-established as potent kinase inhibitors, a class of enzymes that regulate a majority of signal transduction pathways in cells. Deregulation of these kinases is implicated in numerous diseases, most notably cancer.
Fibroblast Growth Factor Receptor (FGFR) inhibition is a key area where indazole derivatives have shown significant promise. There are several examples of FGFR inhibitors that feature an indazole scaffold. researchgate.net Modifications at the 3-position of the indazole ring are common, extending into the ATP-binding pocket of the kinase. researchgate.net Fragment-based virtual screening has been used to design novel series of FGFR1 inhibitors, leading to the identification of indazole derivatives with potent enzymatic and cellular inhibitory activities. uni.lu For instance, an indazole derivative, compound 9u , emerged as a highly potent FGFR1 inhibitor with an IC₅₀ value of 3.3 nM in enzymatic assays and 468.2 nM in cellular assays. uni.lu
Bcr-Abl inhibition is a validated therapeutic strategy for chronic myeloid leukemia (CML). A diarylamide 3-aminoindazole derivative, AKE-72 , has been identified as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type and the imatinib-resistant T315I mutant forms of the kinase. nih.govnih.gov This compound demonstrated IC₅₀ values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. nih.govnih.gov
Furthermore, a patent for 5-substituted indazoles highlights their inhibitory activity against a broader range of kinases, including Aurora kinases and Pim-1 kinase. nih.gov These compounds are presented as useful for inhibiting kinases such as Glycogen Synthase kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK). nih.gov
Table 1: Kinase Inhibition by Indazole Derivatives
| Derivative/Class | Target Kinase | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Compound 9u | FGFR1 | 3.3 nM (enzymatic) | uni.lu |
| AKE-72 | Bcr-Abl (WT) | < 0.5 nM | nih.govnih.gov |
| AKE-72 | Bcr-Abl (T315I) | 9 nM | nih.govnih.gov |
| 5-Substituted Indazoles | Aurora, Pim-1 | Activity reported | nih.gov |
Research has also explored the potential of indazole derivatives to inhibit other enzyme classes, such as cholinesterases and glycosidases, which are therapeutic targets for neurodegenerative diseases and diabetes, respectively.
A study focused on synthesizing indazole derivatives as selective inhibitors of butyrylcholinesterase (BChE) , an enzyme implicated in the progression of Alzheimer's disease. researchgate.netmonash.edu Among seventeen synthesized compounds, one derivative (compound 4q ) was identified as a potent and selective BChE inhibitor. researchgate.netmonash.edu Another study on indazole-based thiadiazole-thiazolidinone hybrids also reported potent dual inhibitors of acetylcholinesterase (AChE) and BChE, with IC₅₀ values as low as 0.89 µM for BChE. nih.gov
In the context of metabolic disorders, indazole derivatives have been evaluated as inhibitors of α-glucosidase and α-amylase , enzymes involved in carbohydrate digestion. A series of N-hydrazinecarbothioamide substituted indazoles showed good inhibition potential against both enzymes, with IC₅₀ values ranging from 1.54 to 4.89 µM for α-glucosidase. nih.gov Another study reported indazole derivatives with IC₅₀ values for α-glucosidase inhibition ranging from 16.99 to 77.97 µM. nih.gov
Table 2: Cholinesterase and Glycosidase Inhibition by Indazole Derivatives
| Derivative Class | Target Enzyme | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Indazole derivative (4q) | Butyrylcholinesterase (BChE) | Potent and selective | researchgate.netmonash.edu |
| Indazole-thiadiazole-thiazolidinone | Butyrylcholinesterase (BChE) | 0.89 µM - 27.08 µM | nih.gov |
| N-hydrazinecarbothioamide indazoles | α-Glucosidase | 1.54 µM - 4.89 µM | nih.gov |
| Methyl 1H-indazole-4-carboxylate derivatives | α-Glucosidase | 16.99 µM - 77.97 µM | nih.gov |
Assessment of Antimicrobial Potency
The indazole scaffold is also a building block for compounds with potential antimicrobial activity.
Studies on halogenated indazoles have demonstrated their potential as antibacterial agents. For example, in vitro studies of 4-bromo-6-fluoro-3-iodo-1H-indazole showed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. monash.edu Research on 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety also showed that these compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of key bacterial enzymes responsible for cell wall synthesis or DNA replication.
The antimicrobial spectrum of indazole derivatives extends to antifungal activity. Derivatives of 6-bromo-1H-indazole have been evaluated against various fungal strains, with several compounds showing moderate to good inhibition compared to standard drugs. Similarly, 4-bromo-6-fluoro-3-iodo-1H-indazole is noted for its antifungal properties. monash.edu There is less specific information in the provided search results regarding antiviral activity.
Table 3: Antimicrobial Activity of Halogenated Indazole Derivatives
| Compound/Derivative Class | Activity | Target Organisms | Source(s) |
|---|---|---|---|
| 4-Bromo-6-fluoro-3-iodo-1H-indazole | Antibacterial | Gram-positive bacteria | monash.edu |
| 4-Bromo-6-fluoro-3-iodo-1H-indazole | Antifungal | Not specified | monash.edu |
| 6-Bromo-1H-indazole derivatives | Antibacterial | Gram-positive & Gram-negative | |
| 6-Bromo-1H-indazole derivatives | Antifungal | Various fungal strains |
Modulation of Inflammatory Pathways
Indazole derivatives have been shown to modulate inflammatory responses, indicating their potential as anti-inflammatory agents. The compound 4-bromo-6-fluoro-3-iodo-1H-indazole is reported to modulate inflammatory responses through receptor interaction. monash.edu The anti-inflammatory properties of some indazole derivatives are linked to their kinase inhibitory activity. For example, inhibitors of Rho kinase (ROCK), a target for 5-substituted indazoles, have demonstrated anti-inflammatory properties. nih.gov Inhibition of the Rho/ROCK pathway has proven effective in animal models of inflammatory diseases. nih.gov Furthermore, 5-fluoro-3-iodo-1H-indazole is recognized as a valuable building block for developing novel therapeutic agents, including those for anti-inflammatory research.
Deciphering Molecular Mechanisms of Action
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the molecular mechanisms of action for 5-bromo-7-fluoro-3-iodo-1H-indazole have been identified. Research into the broad class of indazole derivatives suggests a wide range of biological activities, often involving interactions with specific molecular targets. nih.govmdpi.com However, without dedicated experimental data for the specific compound , any discussion of its mechanistic properties would be speculative.
Quantitative Ligand-Target Binding Analysis (e.g., Enzymes, Receptors)
There is currently no available data from quantitative ligand-target binding analyses for this compound. Studies on other indazole derivatives have demonstrated their potential to bind to various enzymes and receptors, such as tyrosine kinases and serotonin (B10506) receptors. nih.gov For instance, certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective antagonists for the 5-HT₄ receptor. nih.gov Another study highlighted a series of 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov However, the binding affinity and selectivity of this compound for any specific biological target have not been reported.
To illustrate the type of data that would be relevant for this section, the following is a hypothetical data table.
Hypothetical Ligand-Target Binding Data
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
|---|---|---|---|---|
| Enzyme X | Radioligand Binding | Data Not Available | Data Not Available | N/A |
| Receptor Y | Competition Assay | Data Not Available | Data Not Available | N/A |
| Kinase Z | KinaseGlo Assay | Data Not Available | Data Not Available | N/A |
Investigation of Downstream Biological Pathway Modulation
No studies have been published that investigate the modulation of downstream biological pathways by this compound. Mechanistic studies on related indazole compounds have explored their effects on signaling cascades. For example, some indazole derivatives that inhibit cyclin-dependent kinases (CDKs) have been shown to induce dephosphorylation of the retinoblastoma protein and RNA polymerase II, leading to apoptosis. nih.gov Another example is the antinociceptive effects observed with certain 5-HT₄R antagonist indazole derivatives, suggesting modulation of pain signaling pathways. nih.gov Without experimental evidence, the impact of this compound on any specific cellular pathway remains unknown.
Applications as Chemical Tools and Biochemical Probes
There is no information available in the scientific literature regarding the application of this compound as a chemical tool or biochemical probe. The utility of a compound for such applications is dependent on well-characterized and selective interactions with a biological target, which, as noted, has not been established for this specific molecule.
Computational Chemistry and in Silico Modeling in the Research of 5 Bromo 7 Fluoro 3 Iodo 1h Indazole
Molecular Docking Simulations for Ligand-Receptor Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule (ligand), such as 5-bromo-7-fluoro-3-iodo-1H-indazole, and a biological target, typically a protein or enzyme.
Elucidating Binding Poses and Interaction Networks
While specific molecular docking studies on this compound are not widely available in published literature, the methodology is frequently applied to the broader class of indazole derivatives to understand their mechanism of action. For a molecule like this compound, docking simulations would be employed to predict its binding mode within the active site of a target protein.
The process involves generating a three-dimensional structure of the ligand and the receptor. The algorithm then explores various possible conformations of the ligand within the receptor's binding pocket, calculating the binding affinity for each pose. The resulting models can reveal crucial information about the interaction network, such as:
Hydrogen Bonds: The fluorine and nitrogen atoms of the indazole core are potential hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
Halogen Bonds: The bromine and iodine substituents can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Hydrophobic Interactions: The aromatic indazole ring can engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding site.
These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent and selective analogs.
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the diverse biological activities of substituted indazoles, virtual screening could be employed to identify potential protein targets for this compound.
In this approach, the 3D structure of the compound would be screened against a large database of macromolecular targets. By evaluating the predicted binding affinity and the quality of the fit for each target, researchers can prioritize a smaller, more manageable number of potential protein partners for subsequent experimental validation. This can significantly accelerate the process of identifying the mechanism of action for a novel compound.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide deep insights into its intrinsic electronic properties and chemical reactivity.
Key parameters derived from DFT calculations include:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets and other molecules.
Atomic Charges: DFT can calculate the partial charges on each atom, which helps in understanding intermolecular interactions like hydrogen bonding and electrostatic interactions.
While specific DFT data for this compound is not readily found in public databases, the expected electronic landscape would feature high electron density around the fluorine and nitrogen atoms, and the halogen atoms (bromine and iodine) would exhibit anisotropic charge distributions, enabling them to act as halogen bond donors.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to study the dynamic behavior of a system over time, providing a more realistic picture than static models.
For this compound, MD simulations can be used to:
Explore Conformational Space: The molecule can adopt different conformations due to bond rotations. MD simulations can explore the accessible conformational landscape and identify the most stable, low-energy conformations.
Analyze Solvent Effects: The behavior of a molecule can be significantly influenced by its environment. MD simulations explicitly include solvent molecules (typically water), allowing for the study of how the solvent affects the ligand's conformation and its interaction with a receptor. This is crucial for accurately modeling biological systems.
Assess Binding Stability: When a ligand-receptor complex is subjected to an MD simulation, the stability of the binding pose predicted by molecular docking can be assessed. If the ligand remains stably bound throughout the simulation, it increases confidence in the predicted binding mode.
In Silico Prediction of Druglikeness and Pharmacokinetic Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico tools provide a rapid and early assessment of these properties, helping to identify potential liabilities.
Theoretical Assessment of Lipophilicity and Bioavailability Potential
The "druglikeness" of a molecule is often assessed using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, we can predict some of these properties based on its structure:
| Property | Predicted Value/Range | Implication for Druglikeness |
| Molecular Weight | 340.92 g/mol | Complies with Lipinski's rule (< 500 g/mol ) |
| logP (Lipophilicity) | Predicted values are typically in the range of 3-4 | Indicates moderate to high lipophilicity, which can favor membrane permeability but may also lead to lower solubility. |
| Hydrogen Bond Donors | 1 (from the N-H of the indazole ring) | Complies with Lipinski's rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms of the indazole ring) | Complies with Lipinski's rule (≤ 10) |
Disclaimer: The predicted values are based on computational models and have not been experimentally verified for this specific compound.
The predicted properties suggest that this compound generally falls within the range considered "druglike." Its moderate lipophilicity suggests it may have good potential for oral bioavailability, as it should be able to pass through cell membranes. However, high lipophilicity can sometimes be associated with poor aqueous solubility and increased metabolic clearance, which would need to be investigated experimentally.
Prediction of Molecular Interactions and Selectivity
In the realm of drug design, understanding how a molecule interacts with its biological target is of paramount importance. Computational methods provide a virtual window into these interactions, offering insights that can guide the synthesis of more potent and selective compounds.
Molecular Docking: A primary technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein kinase. In a typical workflow, a three-dimensional model of the target protein's binding site would be used. The this compound molecule would then be virtually "docked" into this site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding energy.
The scoring functions would evaluate various non-covalent interactions, including:
Hydrogen Bonds: The indazole nitrogen atoms could act as hydrogen bond donors or acceptors.
Halogen Bonds: The bromine and iodine atoms on the indazole ring can form favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein's active site.
Hydrophobic Interactions: The aromatic ring system contributes to hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.
The results of molecular docking simulations would be presented in a table format, ranking the predicted binding poses based on their scores. This data helps in hypothesizing the most likely binding mode of the compound.
Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. A pharmacophore model for a kinase, for instance, could be developed based on the known binding modes of established inhibitors. The this compound structure could then be aligned with this model to assess its potential for interaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related indazole derivatives with known inhibitory concentrations (IC50 values), a predictive QSAR model could be built. This model could then be used to estimate the potential activity of this compound and to suggest modifications to its structure that might enhance its potency or selectivity.
The selectivity of an inhibitor is its ability to bind to the intended target with high affinity while having low affinity for other, off-target proteins. In silico selectivity profiling can be performed by docking the compound against a panel of different kinases. The predicted binding energies for each target can be compared to estimate the selectivity profile.
| Interaction Type | Potential Interacting Groups on this compound |
| Hydrogen Bond Donor | N-H of the indazole ring |
| Hydrogen Bond Acceptor | N of the indazole ring |
| Halogen Bond Donor | Bromine, Iodine |
| Aromatic/Hydrophobic | Indazole ring system |
WaterMap Analysis for Characterizing Active Site Hydration
The role of water molecules in the binding site of a protein is a critical factor in determining ligand affinity. Water molecules can form a dense network of hydrogen bonds and can either facilitate or hinder the binding of a ligand. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site, identifying regions where water is unstable and can be favorably displaced by a ligand.
A WaterMap analysis of a target kinase's active site would proceed as follows:
Molecular Dynamics Simulation: The protein's binding site, solvated with water, is simulated over a period of time to sample the behavior and interactions of the water molecules.
Identification of Unstable Water: The analysis identifies "unstable" or "high-energy" water molecules. These are water molecules that, if displaced by a part of a ligand, would result in a significant gain in binding affinity.
For this compound, the results of a WaterMap analysis would be crucial for optimizing its structure. For example, if a high-energy water molecule is identified near the position where the bromo or iodo group is predicted to bind, it would suggest that these bulky halogen atoms are well-placed to displace this water molecule, thereby enhancing the binding affinity. Conversely, if a part of the molecule clashes with a "stable" or "low-energy" water molecule, it might indicate a necessary structural modification to avoid this unfavorable interaction.
| WaterMap Finding | Implication for Ligand Design |
| High-Energy (Unstable) Water Cluster | A region where ligand substitution can lead to a significant gain in binding affinity. |
| Low-Energy (Stable) Water Cluster | A region that should be avoided by the ligand to prevent a loss of binding affinity. |
By integrating the insights from molecular docking, pharmacophore modeling, and WaterMap analysis, a comprehensive understanding of the molecular interactions of this compound can be built. This in silico approach allows for the rational design of next-generation inhibitors with improved potency and selectivity, ultimately accelerating the drug discovery process.
Current Patent Landscape and Future Trajectories for 5 Bromo 7 Fluoro 3 Iodo 1h Indazole Research
Analysis of Intellectual Property Trends in Indazole-Based Compounds
The intellectual property landscape for indazole derivatives is vibrant and expanding, reflecting the significant therapeutic potential of this class of compounds. tandfonline.com A review of patents from 2013 to 2017 revealed forty-two patents describing derivatives with the indazole scaffold for various therapeutic applications. nih.govtandfonline.com This highlights the ongoing interest and investment in developing new drugs based on this versatile heterocyclic system. tandfonline.com
Overview of Patented Therapeutic Applications for Indazole Derivatives
Indazole derivatives have been patented for a wide range of therapeutic uses, demonstrating their versatility. tandfonline.com The primary areas of focus include:
Anticancer Agents: A significant portion of patents for indazole derivatives are for their use as anticancer agents. nih.govresearchgate.net These compounds often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. nih.govrsc.org
Anti-inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory agents, with compounds like benzydamine (B159093) being a notable example. researchgate.net
Neurological Disorders: The patent literature indicates applications for indazole derivatives in treating neurodegenerative diseases and other neurological conditions. tandfonline.comnih.gov
Other Therapeutic Areas: Patents also cover the use of indazole derivatives as anti-emetics (e.g., granisetron), analgesics, antivirals, and for treating metabolic diseases. researchgate.net
Below is a table summarizing some of the key patented therapeutic applications of indazole derivatives.
| Therapeutic Area | Mechanism of Action/Target | Example Application |
| Oncology | Kinase Inhibition (e.g., VEGFR, PLK4, GSK-3) | Treatment of various cancers including breast, lung, and colon cancer. tandfonline.comnih.gov |
| Inflammation | Anti-inflammatory pathways | Management of inflammatory conditions like rheumatoid arthritis. researchgate.netgoogle.com |
| Neurology | Modulation of CNS targets | Treatment of neurodegenerative diseases. tandfonline.comnih.gov |
| Gastroenterology | 5-HT3 receptor antagonism | Prevention of chemotherapy-induced nausea and vomiting. researchgate.net |
Identification of Emerging Target Classes and Disease Areas in Patents
Recent patent filings indicate a shift towards more specific and novel biological targets for indazole derivatives. Key emerging areas include:
Kinase Inhibitors: While kinase inhibition has been a long-standing application, newer patents focus on highly selective inhibitors for specific kinases like p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov This specificity aims to improve efficacy and reduce off-target effects.
Wnt Signaling Pathway: Several patents describe indazole derivatives that modulate the Wingless-related integration (Wnt) signaling pathway, which is implicated in cancer and other diseases. tandfonline.com
Cannabinoid Receptors: There is growing interest in indazole compounds as modulators of cannabinoid receptors, particularly CB1, for applications in pain management and inflammatory disorders. google.com
Epigenetic Targets: Some research is exploring indazole derivatives as inhibitors of epigenetic modulators, opening new avenues for cancer therapy.
The table below highlights some of the emerging target classes for indazole derivatives found in recent patent literature.
| Emerging Target Class | Associated Disease Areas | Potential Therapeutic Benefit |
| Selective Kinase Inhibitors (e.g., PAK1, ERK) | Cancer, Inflammatory Disorders | Increased potency and reduced side effects. nih.govnih.gov |
| Wnt Signaling Pathway Modulators | Cancer, Neurological Disorders | Novel mechanism for disease intervention. tandfonline.com |
| Cannabinoid Receptor (CB1) Agonists | Chronic Pain, Rheumatoid Arthritis | Non-opioid analgesic options. google.com |
| Epigenetic Modulators | Various Cancers | Reversal of aberrant gene expression in cancer cells. |
Advanced Applications Beyond Traditional Medicinal Chemistry
The unique chemical properties of halogenated indazoles like 5-bromo-7-fluoro-3-iodo-1H-indazole are enabling their use in cutting-edge fields beyond conventional drug discovery.
Exploration in Advanced Materials Science (e.g., Organic Semiconductors, Light-Emitting Diodes)
The planarity and tunable electronic properties of the indazole ring system make it an attractive scaffold for the development of novel organic materials. rsc.org The introduction of halogens, such as in this compound, can significantly influence the material's electronic characteristics. rsc.org Research in this area is exploring the use of indazole derivatives in:
Organic Semiconductors: These materials are crucial for developing flexible and transparent electronic devices. The ability to modify the indazole core allows for the fine-tuning of properties like charge carrier mobility and energy levels. rsc.org
Organic Light-Emitting Diodes (OLEDs): Indazole-based compounds can be designed to emit light of specific colors, making them suitable for use in the emissive layer of OLEDs for displays and lighting applications.
Development as Chemical Probes for Novel Biological Discoveries
The reactivity of the iodo group in this compound makes it a valuable handle for the synthesis of chemical probes. These probes are instrumental in:
Target Identification and Validation: By attaching affinity tags or photoaffinity labels, researchers can use these probes to identify the specific protein targets of a bioactive indazole derivative.
Mechanism of Action Studies: Chemical probes can help elucidate the biological pathways through which an indazole compound exerts its effects. researchgate.net
Imaging: The iodine atom can be replaced with a radioisotope, such as iodine-123 or iodine-124, to create radiolabeled probes for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This allows for the non-invasive visualization of the compound's distribution and target engagement in living organisms.
Future Challenges and Opportunities in Indazole-Derived Chemical Biology
The field of indazole-derived chemical biology is ripe with opportunities but also faces several challenges that need to be addressed to realize the full potential of these compounds.
Synthetic Complexity: The synthesis of highly substituted indazoles like this compound can be challenging, often requiring multi-step procedures and specialized reagents. nih.govresearchgate.net Developing more efficient and scalable synthetic routes is a key area of future research. nih.gov
Selectivity and Off-Target Effects: As with many kinase inhibitors, achieving high selectivity for the desired target while minimizing off-target effects remains a significant hurdle. tandfonline.comtandfonline.com Advanced computational methods and high-throughput screening can aid in the design of more selective compounds. nih.gov
Drug Resistance: The development of resistance to anticancer drugs is a major clinical challenge. researchgate.net Future research should focus on understanding the mechanisms of resistance to indazole-based therapies and developing strategies to overcome them, such as combination therapies or next-generation inhibitors.
Exploring New Biological Space: While much of the focus has been on kinase inhibition, the diverse biological activities of indazoles suggest that there are many unexplored therapeutic targets. tandfonline.comresearchgate.net High-content screening and chemoproteomics approaches can help identify novel biological activities and targets for indazole derivatives.
The continued exploration of the chemical space around the indazole scaffold, coupled with advancements in synthetic chemistry and biological screening, will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.
Strategies for Overcoming Resistance Mechanisms in Therapeutic Contexts
While specific resistance mechanisms to therapies derived directly from this compound are not yet documented, the common application of indazole cores in kinase inhibitors provides a framework for anticipating and addressing potential resistance. rsc.orgnih.govsemanticscholar.org Acquired resistance to kinase inhibitors is a significant clinical challenge, often arising from mutations in the target kinase's binding site or the activation of alternative signaling pathways. nih.govexlibrisgroup.comnih.gov
Strategies to circumvent such resistance are a major focus of current research and can be broadly categorized as follows:
Development of Second-Generation and Multi-Targeted Inhibitors: One approach is to design inhibitors that can effectively bind to both the wild-type and mutated forms of the target kinase. exlibrisgroup.comnih.gov For indazole-based compounds, this could involve modifying the substituents on the indazole ring to accommodate changes in the ATP-binding pocket caused by resistance mutations, such as the "gatekeeper" mutation. nih.gov Furthermore, creating multi-targeted inhibitors that act on several key kinases in a signaling cascade can reduce the likelihood of resistance emerging through pathway reactivation. nih.govascopubs.org
Combination Therapies: Combining a targeted kinase inhibitor with other therapeutic agents is a powerful strategy. ascopubs.org This can involve co-administering the indazole-based drug with traditional chemotherapy, other kinase inhibitors acting on different pathways, or inhibitors of downstream signaling molecules. ascopubs.org For instance, combining an EGFR inhibitor with an HDAC inhibitor has shown potential in overcoming acquired resistance in non-small cell lung cancer. ascopubs.org
Novel Therapeutic Modalities: Emerging strategies include the development of antibody-drug conjugates or targeted radionuclide therapies, which could potentially use an indazole-based molecule as the targeting moiety to deliver a cytotoxic payload directly to cancer cells. technologynetworks.com This approach could be effective even if the cancer cells develop resistance to the kinase-inhibiting activity of the indazole core itself.
Refinement of Structure-Based Design for Enhanced Specificity and Potency
The presence of three different halogens on the 1H-indazole scaffold of this compound provides a rich platform for structure-based design. The specific roles of bromine, fluorine, and iodine in drug-receptor interactions are a key consideration in refining the structure for improved therapeutic properties. acs.orgnih.govbenthamscience.com
The Role of Halogen Bonding:
Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) on a biological target, such as a carbonyl or amino group in a protein. acs.orgnih.gov The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov This makes the bromo and iodo substituents on the indazole ring particularly interesting for forming strong, directional interactions within a target's binding pocket, potentially enhancing both potency and selectivity.
Structure-Activity Relationship (SAR) Studies:
SAR studies on various indazole derivatives have provided valuable insights for refining their structures:
Substitution Position: The position of substituents on the indazole ring is critical for activity. For example, in a series of indazole-3-carboxamides developed as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for inhibitory activity. nih.gov Similarly, for certain 1H-indazole-3-amine derivatives, the nature of the substituent at the C-5 position significantly influences their antitumor activity. mdpi.com
Nature of Substituents: The type of halogen and other functional groups can dramatically alter the biological activity. In one study on 5-HT2B receptor antagonists, introducing halogens in a specific position enhanced activity, with the potency increasing in the order of F < Cl < Br < I, correlating with the strength of halogen bonding. nih.gov The fluorine atom, while a weak halogen bond donor, can significantly influence the electronic properties of the ring and improve metabolic stability. benthamscience.com
Conformational Control: The substituents on the indazole ring can influence the preferred conformation of the molecule, which in turn affects its ability to bind to the target. By strategically placing bulky or interacting groups, the molecule can be "pre-organized" into a bioactive conformation, leading to higher potency.
The following table summarizes the influence of different halogen substitutions on the properties of indazole derivatives based on general findings in medicinal chemistry:
| Halogen | Typical Influence on Drug Properties |
| Fluorine | - Increases metabolic stability by blocking sites of oxidation. - Can enhance binding affinity through electrostatic interactions. - Modulates pKa and lipophilicity. benthamscience.com |
| Bromine | - Can form significant halogen bonds, enhancing potency and selectivity. acs.orgnih.gov - Increases lipophilicity. - Can serve as a handle for further chemical modification. ump.edu.pl |
| Iodine | - Forms the strongest halogen bonds among the halogens, leading to high affinity. acs.orgnih.gov - Can be used to introduce radiolabels for imaging studies (e.g., with 123I). researchgate.net - Significantly increases molecular weight and lipophilicity. |
Prospective Research Directions for this compound in Academic Contexts
While the commercial interest in this compound appears to be as a synthetic intermediate, its unique structure opens up several avenues for academic research. The diverse biological activities reported for other substituted indazoles suggest that this compound and its derivatives could be valuable tools for basic research and drug discovery. orientjchem.orgresearchgate.netresearchgate.net
Future academic research could explore the following directions:
Synthesis of Novel Bioactive Scaffolds: This compound is an ideal starting material for the synthesis of new libraries of indazole derivatives. The differential reactivity of the bromo and iodo groups to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the selective introduction of a wide range of substituents at the 3- and 5-positions. This would enable a systematic exploration of the chemical space around the indazole core.
Exploration of Untapped Biological Activities: While much of the focus on indazoles has been on kinase inhibition, this class of compounds has also shown promise as antimicrobial, anti-inflammatory, and anticonvulsant agents. orientjchem.orgresearchgate.netresearchgate.net The specific halogenation pattern of this compound might confer novel or enhanced activity in these less-explored therapeutic areas. For example, its potential as an antimicrobial could be investigated against a panel of clinically relevant bacteria and fungi.
Development of Chemical Probes: The iodo substituent offers a straightforward way to introduce a radiolabel (e.g., 125I or 123I). researchgate.net If a derivative of this compound is found to have high affinity and selectivity for a particular biological target, a radiolabeled version could be developed as a research tool for in vitro assays or as an imaging agent for in vivo studies using SPECT.
Fundamental Studies of Halogen Bonding: The presence of three different halogens on a relatively rigid scaffold makes this compound an excellent model system for studying the fundamental nature of halogen bonding in biological systems. By systematically replacing each halogen with other groups and analyzing the effects on binding affinity and structure through techniques like X-ray crystallography and computational modeling, researchers could gain a deeper understanding of the role these interactions play in molecular recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
